molecular formula C18H18N4O B2772633 3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol CAS No. 881432-57-1

3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol

Cat. No.: B2772633
CAS No.: 881432-57-1
M. Wt: 306.369
InChI Key: YKXLAYBUYIWPSH-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Properties

IUPAC Name

3-(3,4-dimethylanilino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-11-4-7-14(8-5-11)16-17(23)20-18(22-21-16)19-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXLAYBUYIWPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol typically involves the reaction of appropriate aniline derivatives with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the aniline derivatives replace the chlorine atoms on the cyanuric chloride. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base like triethylamine to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that triazine derivatives exhibit significant antiviral and anticancer activities. The compound has been evaluated for its potential as an antiviral agent against various viruses. For instance, studies have shown that similar compounds within the triazine family can inhibit the replication of viruses such as HIV and influenza by targeting specific viral enzymes .

In terms of anticancer activity, triazine derivatives have demonstrated the ability to induce apoptosis in cancer cells. A notable study explored the synthesis of sulfonamide-triazine hybrids, which exhibited promising results in reducing tumor growth in vitro and in vivo. These compounds were found to inhibit key signaling pathways involved in cancer progression .

Agricultural Science

Herbicide Development

Triazine compounds are well-known for their application as herbicides. The compound 3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol has potential as a selective herbicide due to its ability to inhibit photosynthesis in target plant species while being less harmful to crops. Research has indicated that modifications to the triazine structure can enhance herbicidal activity and selectivity .

Material Science

Polymer Chemistry

In material science, triazine derivatives are being investigated for their role as monomers in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers containing triazine units exhibit improved resistance to degradation under UV radiation compared to traditional polymers .

Data Table: Summary of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntiviral agentsEffective against HIV and influenza viruses
Anticancer agentsInduces apoptosis in cancer cells
Agricultural ScienceHerbicide developmentSelective inhibition of photosynthesis
Material SciencePolymer synthesisEnhanced thermal stability and UV resistance

Case Studies

  • Antiviral Activity Study :
    • A study conducted by Zhang et al. demonstrated that a series of triazine derivatives showed significant inhibitory effects against HIV strains with mutations resistant to standard treatments. The compound's structure was optimized for better hydrophilicity and efficacy.
  • Herbicide Efficacy :
    • Research published in the Journal of Agricultural Chemistry highlighted the effectiveness of modified triazines as herbicides in controlling weed populations without affecting crop yield. The study emphasized the importance of structural modifications to enhance selectivity.
  • Polymer Applications :
    • A recent investigation into polymers containing triazine units revealed that these materials exhibited superior mechanical properties and thermal stability compared to conventional polymers. This research opens avenues for developing more durable materials for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenyl)amino]-1,2,4-triazine
  • 6-(4-Methylphenyl)-1,2,4-triazine
  • 3-Amino-6-(4-methylphenyl)-1,2,4-triazine

Uniqueness

3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is unique due to the presence of both dimethylphenyl and methylphenyl groups, which impart distinct chemical and physical properties

Biological Activity

3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol, also known by its CAS number 881432-57-1, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4OC_{18}H_{18}N_{4}O, indicating it contains a triazine core with dimethyl and methyl substituents on the phenyl rings. The structural characteristics contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of activity include:

  • Antitumor Activity : Several studies have indicated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against cancer cell lines such as A-431 and Jurkat cells .
  • Antiviral Properties : Triazine derivatives are being investigated for their potential as antiviral agents. Similar compounds have demonstrated activity against viral RNA polymerases and other viral targets .
  • Antimicrobial Activity : The compound's structure suggests potential efficacy against bacterial and fungal pathogens. Structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings can enhance antimicrobial potency .

Antitumor Activity

A study assessing the cytotoxic effects of triazine derivatives found that compounds with electron-donating groups at specific positions on the phenyl rings exhibited enhanced activity. The presence of methyl groups at positions 3 and 4 was correlated with increased cytotoxicity against cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism
Compound AA-4311.61 ± 1.92Induces apoptosis
Compound BJurkat1.98 ± 1.22Inhibits Bcl-2

Antiviral Activity

Research has shown that triazine compounds can inhibit viral replication by targeting specific viral enzymes. For example, a related derivative demonstrated an IC50 value of 0.35 µM against HIV reverse transcriptase . This suggests that modifications to the triazine scaffold could yield potent antiviral agents.

CompoundVirus TargetIC50 (µM)
Compound CHIV RT0.35
Compound DHCV NS5B32.2

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has been evaluated against various pathogens. The presence of halogen or electron-withdrawing groups has been linked to improved efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Antitumor Activity :
    A series of synthesized triazine derivatives were tested for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study revealed that specific substitutions on the phenyl rings significantly enhanced their antitumor properties.
  • Case Study on Antiviral Properties :
    In vitro studies demonstrated that certain triazine derivatives inhibited the replication of Hepatitis C virus (HCV) by targeting NS5B polymerase, showcasing their potential as antiviral agents.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol?

Key factors include precise temperature control (e.g., maintaining -35°C for selective intermediate formation), solvent selection (e.g., dimethylformamide or ethanol for solubility and reactivity), and catalyst use (e.g., triethylamine for acid scavenging). Reaction time and stoichiometric ratios of precursors must be calibrated to minimize byproducts .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity post-synthesis?

High-resolution NMR spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the triazine ring, while mass spectrometry (ESI-TOF) confirms molecular weight. Purity can be assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) .

Q. How can researchers address low solubility during purification?

Recrystallization in mixed solvents (e.g., ethanol-water or chloroform-hexane) balances polarity. For stubborn impurities, column chromatography using silica gel and gradient elution (ethyl acetate/hexane) is recommended .

Q. What are common synthetic byproducts, and how are they mitigated?

Incomplete substitution at the triazine ring or oxidation of the hydroxyl group are typical. Strategies include using excess amine precursors, inert atmospheres (N₂/Ar), and reducing agents like sodium dithionite .

Q. Which spectroscopic methods are optimal for tracking reaction progress?

Real-time monitoring via FT-IR spectroscopy (e.g., tracking disappearance of carbonyl or amine peaks) and thin-layer chromatography (TLC) with UV visualization ensure intermediate formation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystal structures of target proteins (e.g., kinases) identifies key interactions. Density Functional Theory (DFT) calculations (Gaussian 16) elucidate electronic properties influencing reactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Standardize assay conditions (e.g., cell line selection, IC₅₀ protocols) and validate purity via orthogonal methods (e.g., LC-MS, elemental analysis). Meta-analyses of structure-activity relationships (SAR) using cheminformatics tools (RDKit) can reconcile discrepancies .

Q. How does the compound’s electronic structure influence its photostability and reactivity?

UV-Vis spectroscopy and time-dependent DFT (TD-DFT) model charge-transfer transitions. Substituent effects (e.g., electron-donating methyl groups) on HOMO-LUMO gaps are quantified to predict degradation pathways under light exposure .

Q. What methodologies assess environmental persistence and ecotoxicological impacts?

OECD Guideline 307 (soil degradation studies) and HPLC-MS/MS track degradation metabolites. Bioconcentration factors (BCF) are calculated using logP values (via shake-flask method) and quantitative structure-activity relationship (QSAR) models .

Q. How can advanced SAR studies improve selectivity for therapeutic targets?

Synthesis of analogs with varied substituents (e.g., halogens, methoxy groups) followed by in vitro kinase inhibition assays. Co-crystallization with target enzymes (e.g., EGFR) provides structural insights for rational design .

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